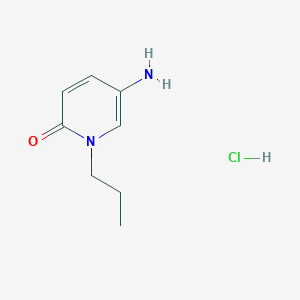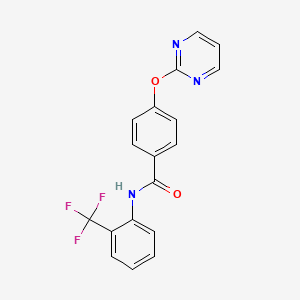![molecular formula C19H23N3OS B2713296 N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355775-76-6](/img/structure/B2713296.png)
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group, along with a phenyl ring substituted with a cyanopropylsulfanyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include a piperidine derivative, a phenyl derivative, and various reagents to introduce the cyanopropylsulfanyl and prop-2-yn-1-yl groups. Common synthetic routes may involve:
Nucleophilic Substitution: Introducing the cyanopropylsulfanyl group via nucleophilic substitution reactions.
Amidation: Forming the carboxamide group through amidation reactions.
Alkylation: Introducing the prop-2-yn-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanopropylsulfanyl group could play a role in binding to active sites, while the piperidine ring may influence the compound’s overall conformation and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound, particularly the cyanopropylsulfanyl and prop-2-yn-1-yl groups, distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
Propriétés
IUPAC Name |
N-[2-(1-cyanopropan-2-ylsulfanyl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-12-22-13-9-16(10-14-22)19(23)21-17-6-4-5-7-18(17)24-15(2)8-11-20/h1,4-7,15-16H,8-10,12-14H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGLTGIRBJCPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)SC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-fluorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2713215.png)










![5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione](/img/structure/B2713236.png)
